Hexadecenylsuccinic anhydride

Description

The exact mass of the compound Hexadecenylsuccinic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 219990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexadecenylsuccinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecenylsuccinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

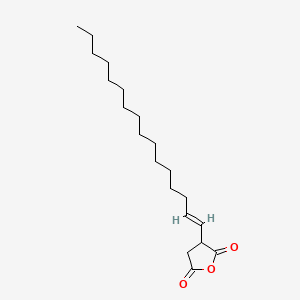

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-hexadec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWVGZWUBNLQU-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860464 | |

| Record name | 3-[(1E)-Hexadec-1-en-1-yl]oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32072-96-1 | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032072961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Hexadecenylsuccinic anhydride?

An In-Depth Technical Guide to the Chemical Properties of Hexadecenylsuccinic Anhydride (HDSA)

Abstract

Hexadecenylsuccinic anhydride (HDSA) is a versatile organic compound distinguished by its bifunctional chemical nature. It possesses a hydrophilic cyclic anhydride group and a long, hydrophobic C16 alkenyl chain. This unique structure underpins its utility as a surface modifier, coupling agent, and chemical intermediate in a wide array of industrial and research applications, from paper sizing to the synthesis of novel surfactants and corrosion inhibitors. This guide provides a detailed exploration of the core chemical properties of HDSA, focusing on the reactivity of the anhydride ring. We will delve into the mechanisms of hydrolysis, esterification, and amidation, supported by field-proven experimental insights and protocols. The objective is to equip researchers and professionals with the fundamental chemical knowledge required to effectively utilize and innovate with HDSA in their respective fields.

Molecular Structure and Physicochemical Characteristics

Hexadecenylsuccinic anhydride, a derivative of succinic anhydride, is characterized by the substitution of a hydrogen atom on the succinic ring with a C16 unsaturated alkyl chain (hexadecenyl group).[1][2] This structure imparts both polar and non-polar characteristics to the molecule.

-

Hydrophilic Head: The cyclic anhydride functional group is highly reactive and polar. It serves as the primary site for chemical modification.

-

Hydrophobic Tail: The long C16 alkenyl chain is non-polar and contributes to the molecule's solubility in organic solvents and its surfactant-like properties.[1]

This amphiphilic nature is central to its function as a surface-active agent. The physical state of HDSA is typically a colorless to pale yellow liquid or a low-melting solid, depending on the specific isomer mixture and purity.[1][3]

Table 1: Physicochemical Properties of Hexadecenylsuccinic Anhydride

| Property | Value | Source(s) |

| CAS Number | 32072-96-1 | [1][3] |

| Molecular Formula | C₂₀H₃₄O₃ | [1][4][5] |

| Molecular Weight | 322.48 g/mol | [3][4][5] |

| Appearance | White to light yellow powder, crystal, or liquid | [1][3] |

| Boiling Point | ~440.9°C at 760 mmHg | [3] |

| Density | ~0.997 g/cm³ | [3] |

| Solubility | Decomposes in water; Soluble in organic solvents like benzene and toluene.[3] | [3] |

| Flash Point | 199°C | [3] |

Core Reactivity of the Anhydride Functional Group

The chemistry of HDSA is dominated by the electrophilicity of the carbonyl carbons in the anhydride ring, making them susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its applications.

Hydrolysis: Reaction with Water

The reaction of HDSA with water is a critical property, representing both a key functional mechanism in some applications and a primary degradation pathway in others. The anhydride ring readily opens upon contact with water to form the corresponding dicarboxylic acid, hexadecenylsuccinic acid.[3]

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks one of the carbonyl carbons. This is followed by the opening of the five-membered ring to yield the dicarboxylic acid.

Causality and Field Insights:

-

In Papermaking: The hydrolysis of Alkenyl Succinic Anhydrides (ASAs) like HDSA is a major concern. The resulting dicarboxylic acid is less effective as a sizing agent and can lead to deposits and operational issues on paper machines.[6][7] Therefore, ASA emulsions are typically prepared just before use.[2]

-

As a Corrosion Inhibitor: In non-aqueous systems such as lubricants, this reactivity is leveraged. HDSA acts as a water scavenger, preventing corrosion by reacting with and neutralizing dissolved water.[8] The resulting dicarboxylic acid can also exhibit corrosion-inhibiting properties.[8]

Caption: General mechanism for the esterification of HDSA.

Protocol 2.2.1: Synthesis of an HDSA Monoester

This protocol describes a catalyzed esterification with a generic alcohol, which can be adapted for various hydroxyl-containing substrates.

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine HDSA (1 equivalent) and the desired alcohol (1.1 equivalents) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, or a coupling agent like DCC with a DMAP catalyst for more sensitive substrates. [9][10]3. Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or FTIR, observing the disappearance of the HDSA starting material.

-

Work-up and Purification: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Characterization (Validation): Purify the resulting crude product via column chromatography if necessary. Confirm the structure of the monoester product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The presence of both an ester carbonyl and a carboxylic acid in the spectra, along with signals from the alcohol moiety, validates the successful synthesis.

Amidation: Reaction with Amines

HDSA reacts rapidly and often exothermically with primary and secondary amines to form an amide-carboxylic acid derivative. This reaction is highly efficient and typically does not require a catalyst. [11][12] Mechanism: The nitrogen atom of the amine acts as a potent nucleophile, attacking one of the anhydride's carbonyl carbons. The ring opens to form a stable amide bond and a terminal carboxylic acid. [12][13] Causality and Field Insights: This reaction is fundamental to synthesizing a wide range of functional molecules. The resulting products, containing both a hydrophobic tail and a polar amide-acid headgroup, are excellent candidates for:

-

Dispersants and Surfactants: Used in lubricant formulations and industrial applications.

-

Corrosion Inhibitors: The amide and carboxylate groups can adsorb onto metal surfaces, forming a protective film.

-

Chemical Intermediates: The remaining carboxylic acid group can be further functionalized, allowing for the creation of more complex molecules. [14]

Caption: Reaction of HDSA with a primary amine.

Protocol 2.3.1: Synthesis of an HDSA-Amide Derivative

This procedure outlines the straightforward synthesis of an amide-acid from HDSA.

-

Reactant Setup: Dissolve HDSA (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate or chloroform) in a flask under an inert atmosphere (e.g., nitrogen). [15]2. Amine Addition: Cool the solution in an ice bath. Slowly add the amine (1 equivalent), either neat or dissolved in the same solvent, to the stirred HDSA solution. The reaction is often exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically rapid.

-

Product Isolation: In many cases, the amide-acid product will precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold solvent. If it remains in solution, remove the solvent under reduced pressure.

-

Validation: The product can be recrystallized if necessary. Analyze the product by NMR and FTIR. The disappearance of the anhydride peaks in the FTIR spectrum and the appearance of a characteristic amide C=O stretch (around 1650 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹) confirms the reaction. ¹H NMR will show signals corresponding to the newly formed N-H proton and the alkyl groups from the amine.

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity and purity of HDSA and its derivatives.

Caption: A typical workflow for the analytical characterization of HDSA.

Safety and Handling

As a reactive chemical, proper handling of Hexadecenylsuccinic anhydride is crucial.

-

Hazards: HDSA is known to cause skin and eye irritation. Contact should be avoided.

-

Reactivity: It is sensitive to moisture and will hydrolyze upon exposure to water or moist air. It is incompatible with strong bases, alcohols, amines, and oxidizing agents. [16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [17]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere to prevent hydrolysis.

Conclusion

The chemical properties of Hexadecenylsuccinic anhydride are defined by the dual nature of its hydrophobic alkenyl tail and its highly reactive cyclic anhydride head. The susceptibility of the anhydride ring to nucleophilic attack by water, alcohols, and amines dictates its primary reaction pathways: hydrolysis, esterification, and amidation. A thorough understanding of these core reactions, their mechanisms, and the conditions that influence them is paramount for any scientist or researcher aiming to leverage HDSA's potential. From creating water-resistant paper to synthesizing advanced lubricant additives, the versatility of HDSA is a direct consequence of these fundamental chemical properties.

References

-

LookChem. (n.d.). Cas 32072-96-1, N-HEXADECENYLSUCCINIC ANHYDRIDE. Retrieved from [Link]

-

Ntifafa, Y., et al. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. MDPI. Retrieved from [Link]

-

Dixien. (n.d.). (TPSA) Tetrapropenyl Succinic Anhydride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing – Review. Retrieved from [Link]

-

Scribd. (2020). Tetrapropenyl Succinic Anhydride, K12. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from [Link]

-

NIST. (n.d.). Hexadec-2-enylsuccinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkenyl succinic anhydride (ASA). Retrieved from [Link]

-

Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. Retrieved from [Link]

-

CORE. (2004). Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography.

-

Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]

-

MDPI. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

-

PubMed. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Retrieved from [Link]

-

ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]

-

ResearchGate. (2009). Effect of Surface Esterification with Octenyl Succinic Anhydride on Hydrophilicity of Corn Starch Films. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Succinic anhydride – Knowledge and References. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

Sources

- 1. CAS 32072-96-1: Hexadecenylsuccinic anhydride | CymitQuimica [cymitquimica.com]

- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 3. Cas 32072-96-1,N-HEXADECENYLSUCCINIC ANHYDRIDE | lookchem [lookchem.com]

- 4. 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione | C20H34O3 | CID 160216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexadec-2-enylsuccinic anhydride [webbook.nist.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. SUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. N-HEXADECENYLSUCCINIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Hexadecenylsuccinic Anhydride (HDSA)

Foreword: Unveiling the Versatility of Hexadecenylsuccinic Anhydride

Hexadecenylsuccinic anhydride (HDSA) is a significant chemical intermediate, characterized by a C16 alkenyl chain attached to a succinic anhydride ring. This structure imparts a unique combination of hydrophobicity from the long alkyl chain and reactivity from the anhydride group.[1] As a result, HDSA finds extensive application as a sizing agent in the paper industry to control water absorption, a component in the formulation of corrosion inhibitors and lubricants, and as a versatile building block in organic synthesis.[2][3] A thorough understanding of its synthesis and rigorous characterization are paramount for ensuring its quality and performance in these diverse applications. This guide provides a comprehensive overview of the synthesis of HDSA via the ene reaction, detailed characterization methodologies, and the underlying scientific principles that govern these processes.

I. The Synthetic Pathway: A Mechanistic Exploration of the Ene Reaction

The industrial synthesis of Hexadecenylsuccinic anhydride is predominantly achieved through a thermal 'ene' reaction. This pericyclic reaction involves the addition of an enophile, in this case, maleic anhydride, to an alkene with an allylic hydrogen, 1-hexadecene.[1] The reaction proceeds via a concerted mechanism, involving a cyclic transition state, resulting in the formation of a new carbon-carbon bond and a shift of the double bond in the alkene.[1]

The 'ene' reaction is thermally demanding, typically requiring temperatures above 200°C.[1] To mitigate the formation of polymeric byproducts at these elevated temperatures, the inclusion of a polymerization inhibitor, such as hydroquinone or phenothiazine, is a common and critical practice.[1]

Sources

An In-depth Technical Guide to the Solubility of Hexadecenylsuccinic Anhydride in Organic Solvents

Abstract

Hexadecenylsuccinic anhydride (HDSA) is a pivotal intermediate in the synthesis of a diverse range of chemical products, including sizing agents, emulsifiers, and epoxy curing agents. Its utility in these applications is fundamentally governed by its solubility in various organic solvents. This technical guide offers a comprehensive overview of the theoretical and practical aspects of HDSA solubility. In the absence of extensive published quantitative data, this document provides a robust predictive framework based on the principles of chemical interactions and a detailed experimental protocol for the accurate determination of HDSA solubility. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of HDSA's behavior in solution.

Introduction to Hexadecenylsuccinic Anhydride (HDSA)

Hexadecenylsuccinic anhydride, with the CAS number 32072-96-1, is an organic compound characterized by a long C16 alkenyl chain attached to a cyclic succinic anhydride group.[1] This amphipathic structure, featuring a large, nonpolar hydrocarbon tail and a polar, reactive anhydride head, dictates its physical and chemical properties. The long hydrophobic chain contributes to its surfactant-like properties, making it useful in formulations requiring emulsification or dispersion.[1]

Key Physicochemical Properties:

-

Molecular Formula: C₂₀H₃₄O₃[2]

-

Molecular Weight: 322.48 g/mol [2]

-

Appearance: Typically a white to light yellow powder or crystal.[1][3]

-

Physical State: Can be a liquid or a solid with a melting point around 18°C, though other sources state a range of 62.0 to 66.0 °C.[2][4] This variability may depend on the specific isomer mixture.

-

Reactivity: The anhydride group is susceptible to hydrolysis in the presence of water, decomposing to the corresponding dicarboxylic acid.[4][5] It readily reacts with nucleophiles like alcohols and amines.[1]

Theoretical Framework for HDSA Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] The solubility of HDSA in a given solvent is a balance between the energetic cost of breaking the interactions between solute molecules and solvent molecules and the energy gained from forming new solute-solvent interactions.

2.1. Molecular Structure and Polarity

HDSA's structure is dominated by the nonpolar C₁₆H₃₂ alkenyl chain. This makes the molecule predominantly hydrophobic. The succinic anhydride ring, with its two carbonyl groups and an ether linkage, introduces a localized region of polarity.[8] The topological polar surface area (TPSA), a metric used to predict drug transport properties, is 43.4 Ų.[8]

This dual nature suggests that HDSA will be most soluble in solvents that can effectively interact with both its nonpolar and polar regions.

2.2. Predicting Solubility in Different Solvent Classes

Based on its structure, we can predict the qualitative solubility of HDSA in common organic solvent classes.

Table 1: Predicted Qualitative Solubility of HDSA

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | The long nonpolar alkyl chain of HDSA will have strong van der Waals interactions with these nonpolar solvents. A related compound, n-hexadecylsuccinic anhydride, is known to be soluble in Benzene.[9] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are of low to moderate polarity and can effectively solvate the large nonpolar portion of the HDSA molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a slight polarity that can interact with the anhydride ring, while their alkyl groups can solvate the hydrocarbon chain. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents can interact with the polar anhydride group. However, their overall polarity might be too high for optimal solvation of the long nonpolar tail. For succinic anhydride, solubility is high in acetone.[10] |

| Esters | Ethyl Acetate | Moderate | Similar to ketones, esters offer a balance of polarity. Succinic anhydride has lower solubility in ethyl acetate compared to acetone and acetonitrile.[10] |

| Alcohols | Methanol, Ethanol | Reactive | HDSA is expected to react with alcohols to form the corresponding monoester of the dicarboxylic acid. While it may appear to dissolve, a chemical reaction is occurring. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | These solvents are highly polar and are less likely to effectively solvate the long, nonpolar alkenyl chain of HDSA. |

| Water | Insoluble / Reactive | HDSA is practically insoluble in water and will decompose upon contact, especially with heating, to form hexadecenylsuccinic acid.[4][5] |

The following diagram illustrates the logical process for selecting a suitable solvent for HDSA based on these principles.

Caption: A logical workflow for selecting an appropriate solvent for HDSA.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound in a solvent.[1][11]

3.1. Materials and Equipment

-

High-purity Hexadecenylsuccinic Anhydride (HDSA)

-

Anhydrous grade organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with airtight, chemically resistant caps (e.g., PTFE-lined)

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2. Step-by-Step Protocol: The Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of HDSA to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when the measured concentration does not change between the later time points.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of HDSA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][11]

-

Prepare a calibration curve using standard solutions of HDSA of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration in the saturated filtrate and the dilution factor.

-

Report the solubility in standard units, such as g/100 mL, mg/mL, or mol/L, and specify the temperature at which the measurement was performed.

-

The following diagram illustrates the key steps in this experimental workflow.

Caption: Workflow for determining HDSA solubility via the shake-flask method.

3.3. Analytical Quantification of HDSA

Accurate quantification of the dissolved HDSA is paramount. Both HPLC and GC are suitable techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection at a low wavelength (e.g., 210-225 nm) can be developed.[3][12] Given the nonpolar nature of HDSA, a C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is also a viable option. A method would involve dissolving the sample in a volatile organic solvent and injecting it into the GC. Temperature programming would be necessary to elute the high-molecular-weight HDSA.[13]

Factors Influencing HDSA Solubility

4.1. Temperature

For most solid organic compounds dissolved in organic solvents, solubility increases with temperature.[6][9][14] The additional thermal energy helps to overcome the lattice energy of the solid and promotes dissolution. When reporting solubility data, it is essential to state the temperature at which the measurement was made. For applications requiring high concentrations of HDSA, dissolution at an elevated temperature may be a viable strategy.

4.2. Solvent Polarity

As discussed, the polarity of the solvent is a critical factor. A solvent that is too polar will not effectively solvate the long hydrocarbon tail, while a completely nonpolar solvent may not interact favorably with the anhydride ring. Solvents of low to moderate polarity are often the best choice.

4.3. Purity of HDSA and Solvent

The presence of impurities in either the HDSA or the solvent can affect the measured solubility. Water is a particularly critical impurity to control, as it will react with the anhydride. Therefore, using high-purity HDSA and anhydrous grade solvents is essential for obtaining accurate and reproducible results.

Conclusion and Recommendations for Researchers

For applications in research and drug development requiring precise solubility values, the standardized shake-flask method provides a robust and reliable experimental protocol. Accurate quantification using a validated chromatographic method such as HPLC or GC is essential. Researchers should pay close attention to temperature control and the use of anhydrous solvents to ensure the integrity of the results. This guide provides the foundational knowledge and practical steps necessary to confidently work with HDSA in various solvent systems.

References

- N-HEXADECENYLSUCCINIC ANHYDRIDE - Safety D

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15).

- n-Hexadecylsuccinic anhydride - ChemBK. (2024-04-09).

- 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione | C20H34O3 - PubChem.

- CAS 32072-96-1: Hexadecenylsuccinic anhydride | CymitQuimica.

- Cas 32072-96-1,N-HEXADECENYLSUCCINIC ANHYDRIDE | lookchem.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.

- The solubility of Succinic anhydride - ChemicalBook. (2024-05-11).

- What factors affect solubility?

- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024-09-23).

- 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. (2022-07-04).

- On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society. (2010-05-04).

- SAFETY D

- N-Hexadecenylsuccinic Anhydride (CAS 32072-96-1): A Breakthrough in Chemical Industry? - Chemneo. (2024-12-05).

- N-HEXADECENYLSUCCINIC ANHYDRIDE CAS#: 32072-96-1 - ChemicalBook.

- A Technical Guide to the Solubility of Palmitic Anhydride in Common Organic Solvents - Benchchem.

- A Technical Guide to the Solubility of Heptanoic Anhydride in Organic Solvents - Benchchem.

- Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K | Request PDF - ResearchG

- Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF - ResearchG

- Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.

- HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column.

- Hexadecenylsuccinic Anhydride 32072-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC).

- CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google P

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. enamine.net [enamine.net]

- 3. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. thecalculatedchemist.com [thecalculatedchemist.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

- 13. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Reactivity of Hexadecenylsuccinic anhydride with amine functional groups

An In-depth Technical Guide to the Reactivity of Hexadecenylsuccinic Anhydride with Amine Functional Groups

Abstract

This technical guide provides a comprehensive examination of the chemical reaction between Hexadecenylsuccinic Anhydride (HDSA) and amine functional groups. Designed for researchers, chemists, and drug development professionals, this document delves into the core reaction mechanism, kinetic principles, and critical factors that govern the reaction's efficiency and outcome. Furthermore, it presents field-proven experimental protocols for the application of this chemistry in surface modification of nanoparticles and polymer synthesis, complete with characterization methodologies. The synthesis of technical theory and practical application aims to empower scientists to leverage this versatile reaction in their research and development endeavors.

Introduction: The Versatility of Hexadecenylsuccinic Anhydride

Hexadecenylsuccinic anhydride (HDSA) is a derivative of succinic anhydride featuring a C16 alkenyl chain. This structure imparts a unique amphiphilic character to the molecule: a reactive hydrophilic anhydride head and a long, hydrophobic hydrocarbon tail.[1] This duality makes HDSA an invaluable reagent in a multitude of applications, from its use as a sizing agent in the paper industry to a component in the synthesis of polymers, resins, and specialty chemicals.[2][3]

In the context of advanced materials and drug development, the true potential of HDSA is unlocked through its reaction with amine functional groups. This reaction provides a robust and efficient method for covalently linking the hydrophobic hexadecenyl moiety onto surfaces, polymers, or bioactive molecules that present primary or secondary amines. The resulting product, a succinamic acid, introduces a carboxylic acid group, which can be used for further conjugation or to alter the charge and solubility of the modified substance. This guide will explore the fundamental principles of this critical reaction.

The Core Reaction: Mechanism of Amidation

The reaction between an amine and HDSA is a classic example of nucleophilic acyl substitution, specifically an acylation reaction that proceeds via a nucleophilic addition-elimination mechanism.[4][5] It does not proceed via an SN2 pathway.[5] The reaction is highly favorable and typically occurs readily at or near room temperature.[6]

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring.[6][7] This is the rate-determining step of the reaction.[4][5] The attack leads to the formation of a transient, high-energy tetrahedral intermediate.[8]

Step 2: Ring Opening and Proton Transfer The unstable tetrahedral intermediate collapses. The C-O bond within the anhydride ring cleaves, with the electrons moving to the oxygen atom, resulting in the opening of the five-membered ring.[6][8] This forms a carboxylate anion and a protonated amide. A subsequent rapid proton transfer, often facilitated by another amine molecule or the solvent, neutralizes the charges to yield the final, stable product: a hexadecenylsuccinamic acid. This molecule contains both a secondary amide and a terminal carboxylic acid functional group.[8]

Figure 1: Reaction mechanism of HDSA with a primary amine.

Under harsher conditions, such as elevated temperatures, an intramolecular reaction between the newly formed amide and carboxylic acid can occur, leading to the elimination of a water molecule and the formation of a cyclic succinimide.[8] However, for most applications in bioconjugation and surface modification, the ring-opened succinamic acid is the desired product.

Reaction Kinetics and Influencing Factors

The amidation of succinic anhydride derivatives generally follows second-order kinetics, being first order in both the anhydride and the amine concentration.[9][10] The rate and success of the reaction are governed by several key parameters that must be carefully controlled for reproducible results.

Key Influencing Factors:

-

Amine Nucleophilicity: The reactivity is highly dependent on the basicity and steric hindrance of the amine.[11] Primary amines are generally more reactive than secondary amines due to reduced steric bulk. The pKa of the amine is a strong indicator of its nucleophilicity; more basic amines tend to react faster.[10]

-

Solvent: The choice of solvent is critical. Anhydrous aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Toluene are preferred.[12] The presence of water or other protic solvents can lead to competitive hydrolysis of the anhydride, reducing the yield of the desired amide product. Solvent polarity can also influence reaction rates.[9][13]

-

Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-70°C) can be used to accelerate the reaction, particularly for less reactive amines.[14] However, excessive heat should be avoided to prevent the formation of the succinimide byproduct.[8]

-

Stoichiometry: The molar ratio of reactants is crucial. For surface modification, a molar excess of HDSA relative to the surface amine groups is often used to ensure complete functionalization.[12]

Figure 2: Key factors influencing the HDSA-amine reaction rate.

Applications and Experimental Protocols

Application I: Surface Modification of Amine-Functionalized Nanoparticles

A primary application of HDSA is in the surface engineering of materials. By reacting HDSA with amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles modified with (3-Aminopropyl)triethoxysilane, APTES), one can introduce a long hydrophobic tail and a terminal carboxyl group.[12][15] This modification is pivotal for improving nanoparticle dispersion in non-polar media or for creating a surface ready for subsequent bioconjugation via carbodiimide chemistry (e.g., EDC/NHS coupling).[15][16]

Experimental Protocol: HDSA Modification of Amine-Functionalized Silica Nanoparticles

-

Preparation of Amine-Functionalized Nanoparticles:

-

Synthesize or procure silica nanoparticles (SiO₂-NPs).

-

Functionalize the surface with amine groups using APTES, following established literature procedures. This typically involves refluxing the nanoparticles with APTES in a solvent like anhydrous toluene.[12]

-

Wash the resulting amine-functionalized nanoparticles (SiO₂-NH₂) thoroughly with solvent (e.g., toluene, then ethanol) and dry under vacuum.

-

-

Reaction with HDSA:

-

Rationale: An anhydrous solvent is essential to prevent hydrolysis of the HDSA. A molar excess of HDSA ensures that all accessible surface amine groups are functionalized.

-

Disperse a known quantity of dried SiO₂-NH₂ nanoparticles in anhydrous DMF to a concentration of 5-10 mg/mL.

-

In a separate flask, dissolve a 10-fold molar excess of HDSA (relative to the estimated surface amine groups) in a minimal amount of anhydrous DMF.

-

Add the HDSA solution dropwise to the stirred nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to stir at room temperature for 24 hours.

-

-

Purification:

-

Rationale: Purification is critical to remove unreacted HDSA and any hydrolysis byproducts.

-

Collect the modified nanoparticles (SiO₂-HDSA) by centrifugation (e.g., 15,000 rpm for 30 minutes).

-

Discard the supernatant. Resuspend the nanoparticle pellet in fresh DMF and repeat the centrifugation. Perform this wash step three times.

-

Perform two additional wash steps with a solvent in which HDSA is soluble but the particles can be pelleted, such as ethanol or acetone, to remove residual DMF.

-

Dry the final product under vacuum overnight.

-

-

Characterization:

-

The resulting SiO₂-HDSA nanoparticles can be characterized by FTIR, thermogravimetric analysis (TGA), and dynamic light scattering (DLS) to confirm successful modification.

-

Figure 3: Workflow for nanoparticle surface modification with HDSA.

Application II: Polymer Modification

HDSA and its analogs are used to modify polymers to alter their properties. For example, dodecenyl succinic anhydride (DDSA), a close relative of HDSA, is used to enhance the hydrophobicity and water vapor barrier properties of biodegradable polyesters like poly(butylene adipate-co-terephthalate) (PBAT).[17] Similarly, HDSA can be grafted onto polymer backbones containing hydroxyl or amine groups to introduce pendant hydrophobic chains and reactive carboxyl groups.[6][18]

Characterization of the Reaction Product

Confirming the successful reaction between HDSA and an amine functional group is essential. A combination of spectroscopic and analytical techniques provides a comprehensive validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring this reaction.[10] The key is to observe the disappearance of reactant peaks and the appearance of product peaks.[19]

| Functional Group | Reactant/Product | Characteristic Peak (cm⁻¹) | Interpretation |

| Anhydride C=O | HDSA (Reactant) | ~1860 and ~1780 | Disappearance indicates consumption of anhydride. |

| Amide I (C=O stretch) | Product | ~1640-1650 | Appearance confirms amide bond formation. |

| Amide II (N-H bend) | Product | ~1540-1550 | Appearance confirms amide bond formation. |

| Carboxylic Acid O-H | Product | Broad, ~2500-3300 | Appearance indicates ring-opening. |

| Carboxylic Acid C=O | Product | ~1700-1725 | Appearance confirms presence of carboxyl group. |

Table 1: Key FTIR vibrational frequencies for monitoring the HDSA-amine reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation of the final product.[20] Key indicators include the appearance of an amide N-H proton signal in the ¹H NMR spectrum and the distinct chemical shifts for the newly formed amide and carboxylic acid carbonyl carbons in the ¹³C NMR spectrum.

Conclusion

The reaction of hexadecenylsuccinic anhydride with amine functional groups is a cornerstone of modern surface and polymer chemistry. Its efficiency, mild reaction conditions, and the dual functionality of the resulting product make it an exceptionally valuable tool for researchers. By understanding the underlying mechanism, kinetics, and practical experimental considerations outlined in this guide, scientists can confidently apply this chemistry to engineer novel materials for advanced applications in drug delivery, diagnostics, and materials science. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Title: The Reaction of Succinic and Glutaric Acid with Amines Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

-

Title: Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source: PMC - NIH URL: [Link]

-

Title: Amidation kinetics of succinic anhydride by amine-containing drugs Source: ResearchGate URL: [Link]

-

Title: What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? Source: ResearchGate URL: [Link]

-

Title: Product of primary amine and acid anhydride Source: Chemistry Stack Exchange URL: [Link]

-

Title: Reaction of primary amine with mixed acid anhydride Source: Chemistry Stack Exchange URL: [Link]

-

Title: Acid Anhydrides React with Amines to Form Amides Source: Chemistry LibreTexts URL: [Link]

-

Title: Modification of amino groups Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of ASA samples Source: Repositório Científico de Acesso Aberto de Portugal URL: [Link]

-

Title: Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation Source: Preprints.org URL: [Link]

-

Title: Products of endic anhydride reaction with cyclic amines and their heterocyclization Source: ResearchGate URL: [Link]

-

Title: polyisobutylene & dodecenyl succinic anhydride Source: Guangshu Chemical Factory Co., Ltd URL: [Link]

-

Title: Kinetics of the reactions of the acid anhydrides with aromatic amines in aprotic solvents Source: NASA Technical Reports Server (NTRS) URL: [Link]

-

Title: Amidation kinetics of succinic anhydride by amine-containing drugs Source: Semantic Scholar URL: [Link]

-

Title: Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source: MDPI URL: [Link]

-

Title: Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds Source: ScholarWorks URL: [Link]

-

Title: Dodecenyl Succinic Anhydride-Modified PBAT Copolyesters with Enhanced Water Vapor Barrier Property Source: MDPI URL: [Link]

-

Title: The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme Source: NIH URL: [Link]

-

Title: Specialty Anhydride Applications: Spotlight on Succinic Anhydrides Source: Broadview Technologies, Inc. URL: [Link]

-

Title: MALEIC ANHYDRIDE POLYMER Source: aevixchemical URL: [Link]

-

Title: FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions Source: PubMed URL: [Link]

-

Title: Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics Source: PMC URL: [Link]

-

Title: FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of SF 4 Adducts with Polycyclic Amines Source: PubMed URL: [Link]

-

Title: Hexadecenylsuccinic anhydride (C20H34O3) Source: PubChemLite URL: [Link]

-

Title: Amine Anhydride Reaction Versus Amide Anhydride Reaction in Polyamide Anhydride Carriers Source: DIAL.pr - BOREAL - DIAL@UCLouvain URL: [Link]

-

Title: Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization Source: PubMed URL: [Link]

-

Title: Competitive Reactions During Amine Addition to cis-Aconityl Anhydride Source: ResearchGate URL: [Link]

-

Title: 25.5: Reactions of Amino Acids Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chemneo.com [chemneo.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. broadview-tech.com [broadview-tech.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Amidation kinetics of succinic anhydride by amine-containing drugs | Semantic Scholar [semanticscholar.org]

- 10. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Amine Modification - CD Bioparticles [cd-bioparticles.com]

- 16. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

An In-Depth Technical Guide to the Hydrolysis Rate and Byproducts of Hexadecenylsuccinic Anhydride

Foreword

Hexadecenylsuccinic anhydride (HDSA) is a reactive cyclic dicarboxylic anhydride characterized by a C16 alkenyl chain. This structure imparts both hydrophobicity and reactivity, making it a valuable intermediate in various industrial and research applications. While extensively used in the paper industry as a sizing agent, its potential in other fields, including drug delivery and polymer synthesis, is an area of growing interest for researchers and drug development professionals. A critical aspect of harnessing HDSA's potential is a thorough understanding of its hydrolytic stability. This guide provides a comprehensive technical overview of the hydrolysis kinetics of HDSA, the resulting byproducts, and detailed methodologies for their analysis. The insights provided herein are grounded in established chemical principles and validated analytical techniques, intended to empower researchers to predict, control, and leverage the chemistry of HDSA in their work.

The Chemistry of Hexadecenylsuccinic Anhydride

Hexadecenylsuccinic anhydride (CAS No. 32072-96-1) is a derivative of succinic anhydride with a sixteen-carbon alkenyl chain attached to the succinic anhydride ring. This long hydrocarbon chain renders the molecule largely non-polar, while the cyclic anhydride functional group is highly electrophilic and susceptible to nucleophilic attack. This duality in its chemical nature is the foundation of its utility and its hydrolytic instability.

The Hydrolysis of Hexadecenylsuccinic Anhydride: Mechanism and Kinetics

The hydrolysis of HDSA is a nucleophilic acyl substitution reaction where a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the corresponding dicarboxylic acid, hexadecenylsuccinic acid.[1][2][3]

The Hydrolysis Mechanism

The reaction proceeds through a tetrahedral intermediate. The general mechanism can be visualized as follows:

-

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons of the HDSA molecule.

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, breaking the anhydride's C-O-C bond and using the carboxylate as a leaving group.

-

Proton Transfer: A proton is transferred to the newly formed carboxylate group, yielding the final dicarboxylic acid product, hexadecenylsuccinic acid.

Caption: The hydrolysis mechanism of Hexadecenylsuccinic Anhydride.

Factors Influencing the Hydrolysis Rate

The rate of HDSA hydrolysis is highly dependent on several environmental factors:

-

pH: The hydrolysis of cyclic anhydrides is subject to both acid and base catalysis. The rate is generally slowest in the mid-pH range and increases significantly in both acidic and alkaline conditions.[4] In alkaline solutions, the hydroxide ion, a more potent nucleophile than water, directly attacks the anhydride, leading to rapid degradation.[3]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[5][6] This follows the Arrhenius equation, where the rate constant increases exponentially with temperature.

-

Solvent System: The polarity and composition of the solvent can influence the hydrolysis rate. While HDSA is poorly soluble in water, it is often used in emulsions or co-solvent systems, where the presence of water dictates its hydrolytic stability.

Quantitative Hydrolysis Rate Data

While specific kinetic data for the C16 isomer, hexadecenylsuccinic anhydride, is not extensively published under a wide range of conditions, studies on closely related alkenyl succinic anhydrides (ASAs) provide valuable insights. For instance, the hydrolysis of a C16-ASA emulsion has been shown to be significantly faster at pH 9 than at pH 7.[7]

| Condition | Hydrolysis Rate Comparison | Reference |

| pH | Rate at pH 9 > Rate at pH 7 | [7] |

| Temperature | Rate increases with increasing temperature | [5] |

Byproducts of HDSA Hydrolysis

The primary and generally sole byproduct of HDSA hydrolysis under typical aqueous conditions is hexadecenylsuccinic acid . This dicarboxylic acid has significantly different physical and chemical properties compared to the parent anhydride. It is more polar and less reactive.

In the context of its application in the paper industry, this hydrolyzed form can react with metal ions present in the process water (like calcium) to form insoluble salts, which can lead to deposits.[8] While other side reactions involving the alkenyl chain are theoretically possible under harsh conditions (e.g., strong oxidation), they are not common byproducts of simple hydrolysis.

Experimental Protocols for Analyzing HDSA Hydrolysis

A robust analytical workflow is essential for studying the hydrolysis of HDSA. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Experimental Workflow Overview

Caption: A generalized experimental workflow for studying HDSA hydrolysis.

Protocol 1: Monitoring HDSA Hydrolysis by FTIR Spectroscopy

This method is particularly useful for real-time monitoring and for distinguishing the anhydride from its dicarboxylic acid byproduct based on their characteristic carbonyl stretching frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) probe.

Methodology:

-

Standard Preparation: Prepare standards of known concentrations of pure HDSA and its fully hydrolyzed form (hexadecenylsuccinic acid) in a suitable organic solvent (e.g., acetone).

-

Spectral Acquisition of Standards: Acquire the IR spectra of the standards. The anhydride will show two characteristic C=O stretching bands around 1780 cm⁻¹ and 1860 cm⁻¹. The dicarboxylic acid will exhibit a broader C=O stretching band at a lower wavenumber (around 1700-1720 cm⁻¹).[8]

-

Kinetic Run: a. Prepare an emulsion of HDSA in an aqueous buffer of the desired pH. b. Initiate the reaction and immediately begin acquiring spectra at regular intervals using the ATR probe immersed in the reaction mixture.

-

Data Analysis: a. Monitor the decrease in the absorbance of the anhydride carbonyl peaks and the corresponding increase in the absorbance of the carboxylic acid carbonyl peak over time. b. Use the Beer-Lambert law and the spectra of the standards to quantify the concentration of HDSA remaining at each time point. c. Plot the natural logarithm of the HDSA concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent separation and quantification of HDSA and its hydrolysis product.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

Methodology:

-

Sample Preparation for Kinetic Study: a. Prepare a stock solution of HDSA in a water-miscible organic solvent (e.g., acetonitrile). b. Initiate the hydrolysis by diluting an aliquot of the stock solution into an aqueous buffer of the desired pH at a controlled temperature. c. At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the mobile phase's organic component (e.g., acetonitrile with 0.1% TFA) to precipitate any salts and halt further hydrolysis.

-

Calibration: Prepare a series of calibration standards of HDSA and hexadecenylsuccinic acid in the quenching solution.

-

Analysis: Inject the quenched samples and calibration standards into the HPLC system.

-

Data Analysis: a. Identify and integrate the peaks corresponding to HDSA and hexadecenylsuccinic acid. b. Construct calibration curves for both compounds. c. Quantify the concentration of each compound in the reaction samples at each time point. d. Calculate the hydrolysis rate constant as described in the FTIR protocol.

Protocol 3: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identification and quantification, but requires derivatization of the polar carboxylic acid groups.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Methodology:

-

Sample Preparation and Hydrolysis: Follow the same procedure as for the HPLC analysis to obtain quenched samples at various time points.

-

Derivatization: a. Evaporate the solvent from the quenched aliquots under a stream of nitrogen. b. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.[11] Alternatively, methylation using an agent like diazomethane or a methylating reagent can be employed.[12] c. Heat the samples to ensure complete derivatization.

-

GC-MS Analysis: a. Column: A non-polar capillary column (e.g., DB-5ms). b. Injector Temperature: 250 °C. c. Oven Temperature Program: Start at a suitable temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 310 °C) to ensure elution of the derivatized compounds.[13] d. Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Data Analysis: a. Identify the peaks for derivatized HDSA (if it persists through derivatization) and derivatized hexadecenylsuccinic acid based on their mass spectra. b. Quantify the compounds using an internal standard and calibration curves. c. Determine the hydrolysis rate constant.

Applications in Drug Development

The reactivity of the anhydride group in molecules like HDSA is being explored in pharmaceutical sciences. Succinic anhydrides can be used as linkers in antibody-drug conjugates (ADCs).[14][15] The anhydride can react with hydroxyl or amine groups on a drug or a targeting moiety. Furthermore, the introduction of a long hydrophobic chain, such as the hexadecenyl group, can be used to modify the properties of biopolymers like proteins and polysaccharides for drug delivery applications, for instance, in the formation of nanogels.[16][17] A thorough understanding of the hydrolysis rate is critical in these applications to ensure the stability of the conjugate or delivery system until it reaches its target.

Conclusion

The hydrolysis of hexadecenylsuccinic anhydride is a fundamental chemical process that dictates its stability and efficacy in various applications. The reaction is primarily influenced by pH and temperature, yielding hexadecenylsuccinic acid as the main byproduct. By employing robust analytical techniques such as FTIR, HPLC, and GC-MS, researchers can accurately quantify the rate of hydrolysis and the formation of byproducts. This knowledge is paramount for optimizing reaction conditions, ensuring product stability, and designing novel applications for HDSA in fields ranging from materials science to drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imisrise.tappi.org [imisrise.tappi.org]

- 6. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22253B [pubs.rsc.org]

- 7. imisrise.tappi.org [imisrise.tappi.org]

- 8. newspulpaper.com [newspulpaper.com]

- 9. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]

- 10. zodiaclifesciences.com [zodiaclifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. theseus.fi [theseus.fi]

- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic Fingerprinting of Hexadecenylsuccinic Anhydride: A Guide to FTIR and NMR Analysis

Introduction: The Molecular Profile of a Versatile Chemical Intermediate

Hexadecenylsuccinic anhydride (HDSA) is a C16 alkenyl succinic anhydride (ASA) that holds significant industrial importance, notably as a sizing agent in the paper industry, a corrosion inhibitor, and an intermediate in the synthesis of various organic compounds.[1][2] Its efficacy is intrinsically linked to its molecular structure: a five-membered anhydride ring attached to a long, sixteen-carbon alkenyl chain. The precise location of the double bond within this chain can vary depending on the synthetic route, leading to a mixture of isomers.[3]

This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate and verify the structure of HDSA, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers, quality control analysts, and drug development professionals, a thorough understanding of these analytical methods is paramount for confirming molecular identity, assessing purity, and understanding the chemical behavior of HDSA in various applications. We will explore not just the data but the causality behind the experimental choices and interpretation, ensuring a robust and validated analytical approach.

Molecular Structure and Analytical Workflow

The general structure of Hexadecenylsuccinic Anhydride involves a succinic anhydride ring substituted with a C16 alkenyl chain. The "ene" reaction used for its synthesis typically results in a shift of the double bond from its original position in the starting olefin.[3]

Caption: Generalized structure of Hexadecenylsuccinic Anhydride.

A typical workflow for the comprehensive spectroscopic analysis of an HDSA sample is outlined below. This ensures unambiguous identification and characterization.

Caption: Workflow for the spectroscopic analysis of HDSA.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For HDSA, it provides definitive evidence for the presence of the cyclic anhydride and the long-chain alkenyl moieties.

Experimental Protocol: Sample Preparation

The choice of sample preparation is critical for obtaining a high-quality spectrum. As HDSA is typically an oily liquid, the simplest method is to prepare a neat film.

Step-by-Step Protocol (Neat Film):

-

Place a small drop of the HDSA sample onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the drop.

-

Gently press the plates together to form a thin, uniform liquid film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Causality: This method is preferred for its simplicity and for avoiding solvent peaks that could obscure regions of interest. However, if the sample is too viscous or if quantitative analysis is required, dissolution in a suitable infrared-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) is recommended.

Interpretation of the HDSA FTIR Spectrum

The FTIR spectrum of HDSA is characterized by several key absorption bands. The most diagnostic of these are the two carbonyl (C=O) stretching vibrations of the anhydride group.[4] The presence of two peaks is due to the symmetric and asymmetric stretching of the coupled carbonyls.[5]

Key Diagnostic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3010-3000 | C-H Stretch | Alkenyl (=C-H) | Confirms the presence of a C=C double bond. |

| ~2955-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Strong, sharp peaks indicative of the long alkyl chain. |

| ~1865-1850 | C=O Asymmetric Stretch | Cyclic Anhydride | Highly characteristic of the anhydride ring. [5] |

| ~1785-1775 | C=O Symmetric Stretch | Cyclic Anhydride | The second key indicator for the anhydride functional group. [5] |

| ~1650 | C=C Stretch | Alkene | Often weak, but confirms the double bond. |

| ~1225 | C-O-C Stretch | Anhydride | A strong band associated with the anhydride linkage. |

| ~970 | C-H Bend | Alkene (trans) | Can provide information on the stereochemistry of the double bond. |

Field Insight: A critical application of FTIR in the quality control of HDSA is monitoring its hydrolysis to the corresponding dicarboxylic acid (alkenyl succinic acid, or HASA). Upon hydrolysis, the two characteristic anhydride C=O peaks around 1860 cm⁻¹ and 1780 cm⁻¹ will disappear, and a broad O-H stretch (around 3300-2500 cm⁻¹) and a single, broader C=O stretch for the carboxylic acid (around 1710 cm⁻¹) will appear.[5] The absence of the anhydride peaks is a clear indicator of complete hydrolysis.[5]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms the presence of functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation, including the position of the double bond and the connectivity of the succinic anhydride ring.

Experimental Protocol: Sample Preparation and Analysis

Step-by-Step Protocol:

-

Accurately weigh approximately 10-50 mg of the HDSA sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H and ¹³C NMR spectra. For ¹³C, broadband proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[6]

Causality: CDCl₃ is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic molecules like HDSA and its single, well-defined residual solvent peak at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum, which rarely interferes with signals from the analyte.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

Expected Chemical Shifts and Multiplicities for HDSA:

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity | Significance |

| ~5.2-5.6 | Alkenyl Protons (-CH=CH-) | Multiplet | The chemical shift and coupling constants in this region are diagnostic for the location and stereochemistry of the double bond. |

| ~3.4-2.5 | Succinic Anhydride Protons | Multiplets | Protons on the anhydride ring. Their exact shifts and coupling patterns confirm the substitution pattern. |

| ~2.1-1.9 | Allylic Protons (-CH₂-CH=) | Multiplet | Protons adjacent to the double bond, deshielded relative to other aliphatic protons. |

| ~1.4-1.2 | Aliphatic Protons (-(CH₂)n-) | Broad Multiplet | A large, complex signal representing the bulk of the methylene groups in the long alkyl chain. |

| ~0.88 | Terminal Methyl Protons (-CH₃) | Triplet | The characteristic signal for the end of the alkyl chain. |

Self-Validation: The integration of the proton signals must be consistent with the proposed structure. For example, the ratio of the integral of the alkenyl protons (~2H) to the terminal methyl protons (~3H) should be approximately 2:3.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Expected Chemical Shifts for HDSA:

| Chemical Shift (δ, ppm) | Carbon Type | Significance |

| ~175-170 | Carbonyl Carbons (C=O) | Two distinct signals confirming the two carbonyls of the anhydride ring. |

| ~140-120 | Alkenyl Carbons (-C=C-) | Signals in this downfield region are definitive for the sp² hybridized carbons of the double bond.[7] |

| ~45-30 | Succinic Anhydride Carbons (sp³) | Carbons of the anhydride ring. |

| ~35-20 | Aliphatic Carbons (sp³) | The numerous signals for the carbons of the long hexadecenyl chain. |

| ~14.1 | Terminal Methyl Carbon (-CH₃) | The upfield signal corresponding to the terminal methyl group of the chain. |

Expertise: The precise chemical shifts of the alkenyl carbons can provide detailed information about the location of the double bond along the C16 chain. Different isomers (e.g., 2-hexadecenyl vs. 8-hexadecenyl) will exhibit unique signals in this region, allowing for the characterization of isomeric mixtures.[3]

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides a comprehensive and robust characterization of Hexadecenylsuccinic Anhydride. FTIR offers a rapid and definitive confirmation of the key anhydride and alkenyl functional groups, making it an excellent tool for initial identification and for monitoring chemical transformations such as hydrolysis. NMR spectroscopy, in turn, delivers a detailed structural blueprint, confirming the connectivity of the carbon-hydrogen framework and enabling the differentiation of isomers. By following the protocols and interpretative guidelines outlined in this document, researchers and analysts can confidently verify the structure and purity of HDSA, ensuring its suitability for its intended application.

References

-

National Institute of Standards and Technology. (n.d.). Hexadec-2-enylsuccinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione. PubChem Compound Summary. Retrieved from [Link]

-

Newspulpaper. (n.d.). Technical Article - Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]

- Heinze, T., & Geyer, A. (2014). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA)

-

Grappin, C., et al. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. CORE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a PP-g-MA obtained by reative extrusion. Retrieved from [Link]

-

da Silva, F. C., et al. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]

-

Ruqinba Group. (n.d.). Alkenyl Succinic Anhydride J6800. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]

-

PubChemLite. (n.d.). Hexadecenylsuccinic anhydride (C20H34O3). Retrieved from [Link]

-

SpectraBase. (n.d.). (1-Hexadecenyl)succinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Nikolova, P., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2019(4), M1095.

-

ResearchGate. (n.d.). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Chegg. (2023). Analyze the following 13C NMR spectrum for a dihydroanthracene succinic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction and characterization of crosslinking hyperbranched poly(amine-ester) with succine anhydride. Retrieved from [Link]

- Field, L. D., et al. (2018).

- Li, H., et al. (2025). Preparation, Structural Characterization of Octenyl Succinic Anhydride-Modified Bamboo Shoot-Derived Cellulose Nano-Crystals. Polymers, 17(1), 123.

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. Alkenyl Succinic Anhydride J6800 - Ruqinba Group [rqbindustry.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. newspulpaper.com [newspulpaper.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione | C20H34O3 | CID 160216 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thermal Stability and Decomposition of Hexadecenylsuccinic Anhydride: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Hexadecenylsuccinic anhydride (HDSA). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical analytical methodologies to offer a thorough understanding of HDSA's behavior under thermal stress.

Introduction to Hexadecenylsuccinic Anhydride (HDSA)